

spectroscopic data for 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

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Compound of Interest

Compound Name: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B2513835

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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Disclaimer: Direct, experimentally verified spectroscopic data for **1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde** is not readily available in public-domain scientific literature. This guide has been constructed by a Senior Application Scientist to provide a robust, theoretically-grounded prediction and interpretation of its spectroscopic characteristics. The methodologies and interpretations are based on established principles of spectroscopic analysis and data from structurally analogous compounds, serving as an authoritative reference for researchers in synthesis, characterization, and drug development.

Introduction

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a substituted heterocyclic compound featuring a core tetrahydroquinoline scaffold. This structural motif is of significant interest in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active agents.^{[1][2]} The presence of an N-ethyl group and a C6-aldehyde functionality introduces specific electronic and steric properties that modulate its biological activity and chemical reactivity.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) provide a non-destructive means to gain detailed insight into the molecular architecture. This guide provides a comprehensive analysis of the predicted spectroscopic data for **1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde**, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering system will be used throughout this guide.

Caption: IUPAC numbering for the **1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde** scaffold.

^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum for our target compound in a standard solvent like CDCl_3 would provide distinct signals for the aromatic, aliphatic, ethyl, and aldehyde protons.

Predicted ^1H NMR Data

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-aldehyde	9.75 - 9.85	s (singlet)	-	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. It typically appears as a sharp singlet.
H-5	7.55 - 7.65	d (doublet)	$J \approx 2.0$	This proton is ortho to the electron-withdrawing aldehyde group, causing significant deshielding. It shows small meta-coupling to H-7.
H-7	7.45 - 7.55	dd (doublet of doublets)	$J \approx 8.5, 2.0$	Coupled to both the ortho H-8 (large coupling) and the meta H-5 (small coupling). Its position is moderately downfield.

H-8	6.70 - 6.80	d (doublet)	$J \approx 8.5$	This proton is ortho to the electron-donating nitrogen atom, which shields it, shifting it significantly upfield relative to the other aromatic protons. It shows a large ortho-coupling to H-7.
H-2	3.35 - 3.45	t (triplet)	$J \approx 6.0$	Protons on the carbon adjacent to the nitrogen (C2) are deshielded. They appear as a triplet due to coupling with the two protons on C3.
N-CH ₂ (Ethyl)	3.25 - 3.35	q (quartet)	$J \approx 7.2$	The methylene protons of the N-ethyl group are adjacent to the nitrogen, causing a downfield shift. They are split into a quartet by the three methyl protons.
H-4	2.75 - 2.85	t (triplet)	$J \approx 6.5$	These benzylic protons are deshielded by

the aromatic ring.
They appear as a triplet due to coupling with the two protons on C3.

H-3	1.90 - 2.00	m (multiplet)	-	These protons are coupled to both H-2 and H-4, resulting in a complex multiplet (quintet or sextet).
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N-CH ₂ CH ₃ (Ethyl)	1.15 - 1.25	t (triplet)	J ≈ 7.2	The terminal methyl protons of the ethyl group are in a typical aliphatic region and are split into a triplet by the adjacent methylene group.
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Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): ~3-4 seconds.
- Spectral Width (sw): 0-12 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine proton ratios.

^{13}C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment.

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted δ (ppm)	Rationale
C=O (Aldehyde)	190.0 - 192.0	The carbonyl carbon of an aromatic aldehyde is highly deshielded and appears far downfield.
C-8a	148.0 - 150.0	Aromatic carbon bonded to nitrogen, significantly deshielded.
C-6	135.0 - 137.0	Aromatic carbon bearing the aldehyde group. Its chemical shift is influenced by both the nitrogen and the carbonyl.
C-4a	129.5 - 131.5	Quaternary aromatic carbon at the ring junction.
C-5	128.0 - 130.0	Aromatic CH carbon ortho to the aldehyde group.
C-7	125.0 - 127.0	Aromatic CH carbon.
C-8	110.0 - 112.0	Aromatic CH carbon ortho to the electron-donating nitrogen, resulting in significant shielding.
C-2	49.0 - 51.0	Aliphatic carbon adjacent to nitrogen.
N-CH ₂ (Ethyl)	45.0 - 47.0	Methylene carbon of the N-ethyl group.
C-4	27.0 - 29.0	Benzylic carbon, deshielded by the aromatic ring.
C-3	21.0 - 23.0	Aliphatic carbon in the saturated ring.
N-CH ₂ CH ₃ (Ethyl)	12.0 - 14.0	Terminal methyl carbon of the ethyl group, located in the

upfield aliphatic region.

Experimental Protocol: ^{13}C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ^1H NMR spectroscopy. A higher concentration (~20-30 mg) may be required for faster acquisition.
- **Instrument Setup:** Acquire the spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).
- **Acquisition Parameters:**
 - **Pulse Program:** Standard proton-decoupled pulse program (e.g., zgpg30).
 - **Number of Scans:** 512-2048 scans, as the natural abundance of ^{13}C is low.
 - **Relaxation Delay (d1):** 2 seconds.
 - **Spectral Width (sw):** 0-220 ppm.
- **Data Processing:** Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

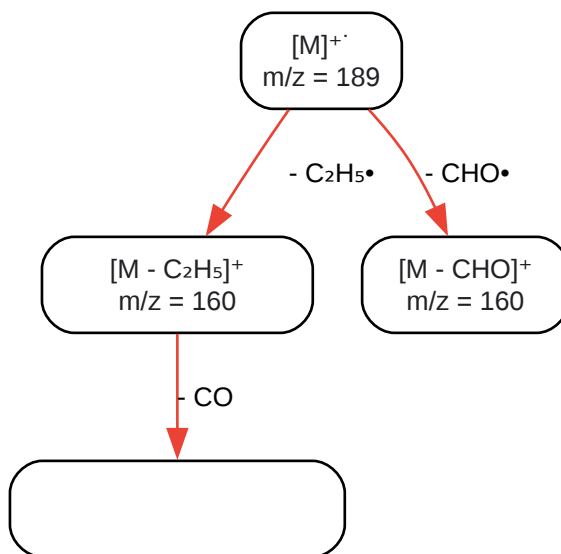
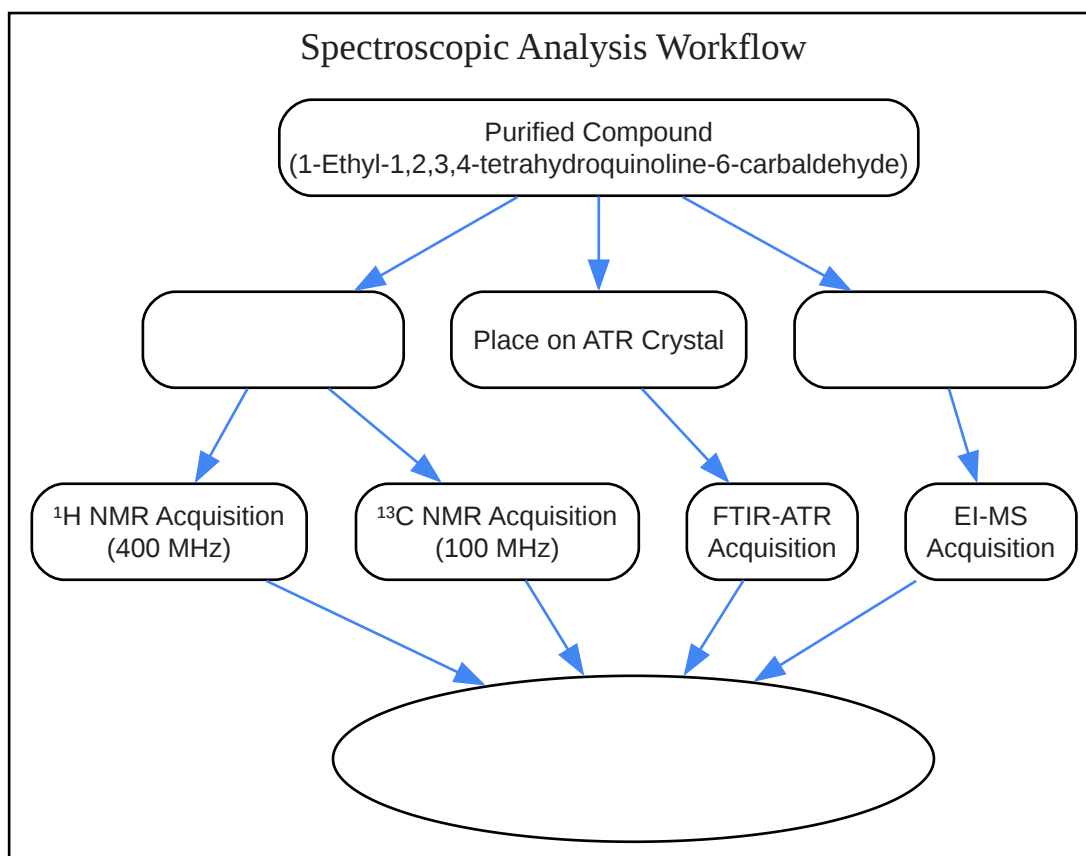
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
2970 - 2850	C-H (Aliphatic) Stretch	Medium-Strong	Corresponds to the C-H stretching vibrations of the ethyl group and the saturated portion of the quinoline ring.
2820 & 2720	C-H (Aldehyde) Stretch	Medium (often sharp)	These two distinct, weaker bands, known as Fermi doublets, are characteristic of the C-H stretch of an aldehyde and are diagnostic. ^[3]
1690 - 1705	C=O (Aldehyde) Stretch	Strong	The strong absorption is due to the stretching of the conjugated aromatic aldehyde carbonyl group. Conjugation lowers the frequency from a typical aliphatic aldehyde (~1725 cm ⁻¹).
1600 - 1610	C=C (Aromatic) Stretch	Strong-Medium	Corresponds to the carbon-carbon stretching vibrations within the aromatic ring.
1250 - 1350	C-N Stretch	Medium	Associated with the stretching vibration of the aromatic amine C-N bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount (1-2 mg) of the solid sample or a single drop of the neat liquid onto the ATR crystal (typically diamond or germanium).
- **Instrument Setup:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Acquisition:** Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
- **Parameters:**
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Spectral Range: 4000-400 cm^{-1} .
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.



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